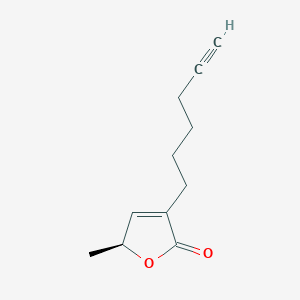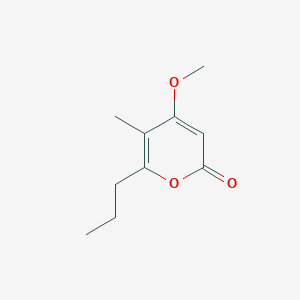
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride is an organometallic compound with the chemical formula C14H20W. It is a tungsten-based compound where the tungsten atom is bonded to two ethylcyclopentadienyl ligands and two hydrogen atoms. This compound is known for its applications in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylcyclopentadienyl)tungsten(IV) dihydride typically involves the reaction of tungsten hexachloride with ethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
WCl6+2C7H9→(C7H9)2WCl2+4HCl
The resulting bis(ethylcyclopentadienyl)tungsten(IV) dichloride is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced further to form lower oxidation state tungsten compounds.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tungsten oxides, while substitution reactions can produce a variety of tungsten-ligand complexes.
Scientific Research Applications
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is used in the deposition of tungsten films for electronic and optical applications.
Chemistry: It serves as a precursor for the synthesis of other tungsten-containing compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of bis(ethylcyclopentadienyl)tungsten(IV) dihydride involves the activation of the tungsten center, which facilitates various catalytic processes. The ethylcyclopentadienyl ligands stabilize the tungsten atom, allowing it to participate in reactions with substrates. The dihydride moiety can act as a hydrogen donor in hydrogenation reactions, making the compound an effective catalyst .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)tungsten(IV) dihydride: Similar structure but with cyclopentadienyl ligands instead of ethylcyclopentadienyl.
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride: Contains isopropylcyclopentadienyl ligands.
Tungsten hexacarbonyl: A tungsten compound with six carbonyl ligands.
Uniqueness
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride is unique due to the presence of ethyl groups on the cyclopentadienyl ligands, which can influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where the steric and electronic effects of the ethyl groups play a crucial role .
Properties
Molecular Formula |
C14H18W |
|---|---|
Molecular Weight |
370.1 g/mol |
InChI |
InChI=1S/2C7H9.W/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
InChI Key |
DZDHBQMUQJIHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)

![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)

![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
![4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B12575006.png)
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
